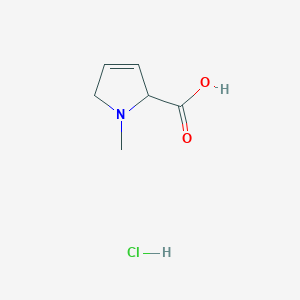

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Description

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS: 201469-31-0) is a heterocyclic compound with the molecular formula C₅H₈ClNO₂ and a molecular weight of 149.58 g/mol. It features a partially saturated pyrrole ring (2,5-dihydro-1H-pyrrole) substituted with a methyl group at the 1-position and a carboxylic acid group at the 2-position, forming a hydrochloride salt. The compound is stored under inert atmosphere at 2–8°C due to its hygroscopic or reactive nature . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-2,5-dihydropyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h2-3,5H,4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHUTWKCVKDSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS Number: 1609395-30-3) is a pyrrole derivative notable for its unique structural features, including a methyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is C₆H₉ClN₁O₂, with a molecular weight of 127.141 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can influence enzyme activity and receptor signaling pathways, making it a candidate for further pharmacological exploration.

Anticonvulsant Potential

Research has indicated that 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride may serve as a precursor for synthesizing anticonvulsant agents. Its structural characteristics allow for further modifications that could enhance its efficacy against seizure disorders.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic accelerator. When combined with existing antibiotics like gentamycin or piperacillin, it enhances their effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa. This synergy is particularly significant in combating biofilm-associated infections, which are notoriously difficult to treat due to the protective nature of biofilms .

Quorum Sensing Inhibition

The compound has been investigated for its role as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate behavior based on population density. By inhibiting this process, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can reduce the virulence factors produced by bacteria, thereby enhancing the efficacy of traditional antibiotics and potentially reducing the incidence of chronic infections .

Study on Antibacterial Effects

In a recent study, the compound was shown to significantly inhibit biofilm formation in Pseudomonas aeruginosa at concentrations of 0.50 mg/mL to 1.00 mg/mL. This was confirmed through various imaging techniques such as scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM), which demonstrated architectural disruption of established biofilms .

Synergistic Effects with Antibiotics

Another study reported that when combined with gentamycin or piperacillin, the compound increased the survival rates of Galleria mellonella infected with Pseudomonas aeruginosa. The results suggested that this compound could serve as an effective adjunct therapy in treating bacterial infections resistant to standard treatments .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 | Methyl substitution; carboxylic acid functionality | Anticonvulsant; antibacterial |

| 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 3395-35-5 | Lacks methyl substitution | Limited antibacterial activity |

| (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 58640-72-5 | Chiral variant | Potentially different biological effects |

| 3,4-Dehydro-L-proline | 4043-88-3 | Contains double bond | Neuroprotective properties |

This comparison illustrates the unique position of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride in terms of its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . Its unique structure allows it to serve as a precursor for synthesizing various biologically active compounds. Research has shown that derivatives of this compound may exhibit anticonvulsant properties, making it a candidate for further exploration in treating neurological disorders .

Antimicrobial Properties : Recent studies indicate that 1-M-2,5-DHPCA hydrochloride exhibits antimicrobial activity against pathogens like Pseudomonas aeruginosa. It acts by inhibiting quorum sensing (QS), a mechanism used by bacteria to regulate gene expression based on population density. This property highlights its potential use in developing new antimicrobial agents .

Enzyme Interactions : The compound's interactions with various enzymes and proteins are under investigation to elucidate its mechanisms of action. These studies are crucial for understanding how it may influence biochemical pathways relevant to disease processes .

Building Block for Complex Molecules

In organic synthesis, 1-M-2,5-DHPCA hydrochloride is utilized as a building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows chemists to modify its structure and develop derivatives with tailored biological activities .

Precursor for Heterocyclic Compounds

This compound serves as an essential precursor in synthesizing other heterocycles, which are vital in pharmaceutical chemistry due to their diverse biological activities. The flexibility of its functional groups facilitates the introduction of different substituents that can enhance biological efficacy .

Case Studies and Research Findings

Comparison with Similar Compounds

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compounds such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a), 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b), and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) share a fused pyrrole-pyridine core but differ in substituents and saturation .

- Structural Differences :

- The target compound has a partially saturated pyrrole ring (2,5-dihydro), whereas pyrrolo[2,3-c]pyridine derivatives feature a fused aromatic system.

- Substituents: The methyl group in the target compound introduces steric effects absent in 10a–10c, which have halogen or methoxy groups at the 5-position.

- Synthetic Yields :

- Applications :

(S)- and (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Derivatives

The enantiomers (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 4043-88-3) and (R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (SKU F762807-1G) are structurally closest to the target compound but lack the methyl group and hydrochloride salt .

- Key Differences :

- Salt Form : The hydrochloride in the target compound enhances water solubility compared to the free acid forms.

- Steric Effects : The 1-methyl group in the target compound may alter reactivity or binding interactions compared to the unmethylated analogs.

- Cost : The (R)-enantiomer is priced at €858.00 per gram, reflecting the complexity of chiral synthesis, whereas the target compound’s cost is unspecified .

5-Methoxy-3,4-dihydro-2H-pyrrole

This compound (CAS: 15264-35-7) shares a dihydro-pyrrole backbone but lacks the carboxylic acid group and methyl substitution .

- Functional Group Influence :

- The carboxylic acid in the target compound enables salt formation and participation in hydrogen bonding, critical for crystallization and biological interactions .

- The methoxy group in 5-methoxy-3,4-dihydro-2H-pyrrole may confer different electronic properties compared to the methyl group in the target compound.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, analyzed via graph set theory, influence crystal packing and stability .

- Target Compound : The hydrochloride salt likely forms strong ionic interactions and hydrogen bonds (e.g., N–H···Cl⁻), enhancing crystalline stability.

- Crystallographic tools like SHELX and WinGX are widely used for structural determination of such compounds, though specific data for the target compound is unavailable .

Q & A

Q. What are the recommended synthetic methodologies for 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves cyclization or functional group modification of pyrrole derivatives. A common approach is alkaline hydrolysis under reflux conditions. For example, analogous compounds (e.g., pyrrole-carboxylic acids) are synthesized by refluxing precursors with 2M NaOH in ethanol for 1–2 hours, followed by acidification to pH 4.0 to precipitate the product . Adjustments may include optimizing reaction time or protecting group strategies to accommodate the methyl and dihydro substituents.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethanol, NaOH (2M), reflux (2 h) | Hydrolysis/cyclization |

| 2 | Acetic acid (pH 4.0) | Precipitation |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound exhibits toxicity via intraperitoneal routes (rat LDLo: 16 mg/kg) and is a potential carcinogen . Use fume hoods, personal protective equipment (PPE), and adhere to institutional waste disposal protocols. Environmental hazards (e.g., WGK 2 in Germany) require containment to prevent water contamination .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methyl group position (δ ~1.5–2.5 ppm for CH₃) and dihydro-pyrrole ring protons (δ ~5.0–6.5 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical: 165.62 g/mol for related derivatives ).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the structural analysis of this compound?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. For this compound, high-resolution data collection (e.g., synchrotron sources) combined with SHELXL’s constraints for hydrogen bonding and torsional angles can resolve ambiguities in the dihydro-pyrrole ring conformation. Twinning or disorder in the methyl group may require specialized SHELXE pipelines .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model charge distribution, identifying reactive sites. The carboxylic acid group is susceptible to nucleophilic attack, while the dihydro-pyrrole ring may exhibit strain-dependent reactivity. MDL databases (e.g., Reaxys) provide comparative data for validating computational results .

Q. How do mechanistic studies explain by-product formation during synthesis?

- Methodological Answer : By-products may arise from incomplete cyclization or oxidation. For instance, highlights analogous compounds forming mixtures due to competing keto-enol tautomerization. Monitoring reaction intermediates via LC-MS and optimizing pH/temperature can minimize side reactions.

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.